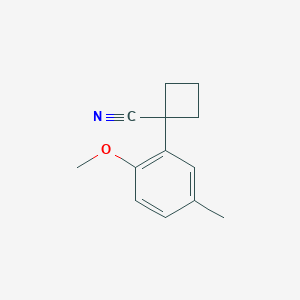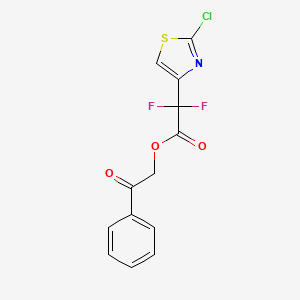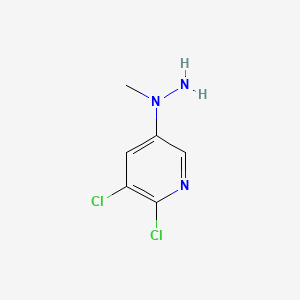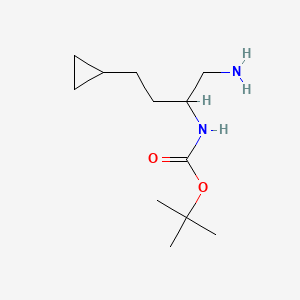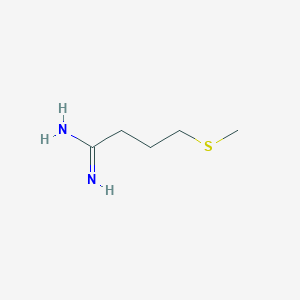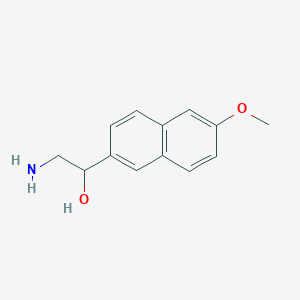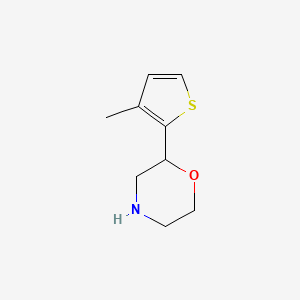
2-(3-Methylthiophen-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a 3-methylthiophene group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the morpholine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)morpholine typically involves the reaction of 3-methylthiophene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with a halogenated morpholine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or morpholine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and antinociceptive activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to its interaction with voltage-gated sodium and calcium channels, as well as GABA transporters.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)morpholine involves its interaction with specific molecular targets:
Voltage-Gated Sodium Channels: The compound inhibits these channels, which are crucial for the propagation of action potentials in neurons.
Calcium Channels: It also affects L-type calcium channels, which play a role in various cellular processes.
GABA Transporters: The compound modulates the activity of GABA transporters, influencing inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound shares the thiophene and morpholine rings but has additional structural elements that confer different biological activities.
2-(5-Methylthiophen-2-yl)morpholine: A similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-(3-Methylthiophen-2-yl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings in this particular arrangement provides distinct properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)morpholine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10H,3-4,6H2,1H3 |
InChI Key |
XBLNHWHRCVBQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





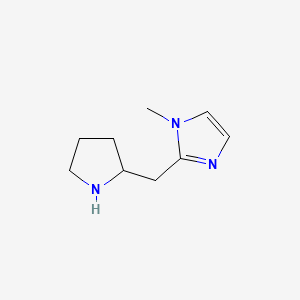
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

